molecular formula C6H6F2N2O B2590855 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1783782-61-5

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B2590855
CAS No.: 1783782-61-5
M. Wt: 160.124
InChI Key: LPUGBMXITWUYQG-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and an aldehyde functional group

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluoromethylating reagents can streamline the process and make it more efficient .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to biological effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on biomolecules, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the difluoroethyl group and the aldehyde functional group on the pyrazole ring

Properties

IUPAC Name

2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-10-5(4-11)1-2-9-10/h1-2,4,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUGBMXITWUYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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